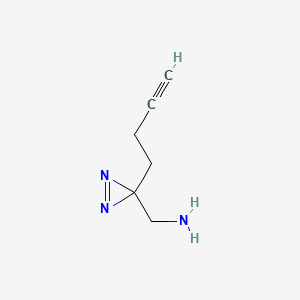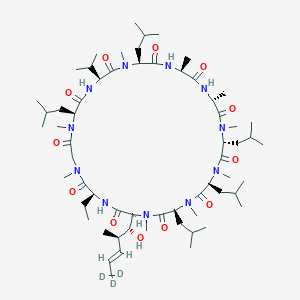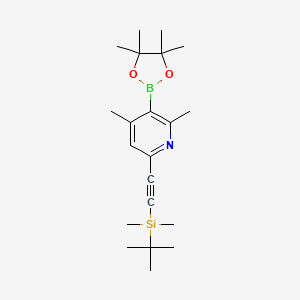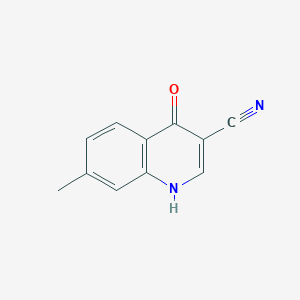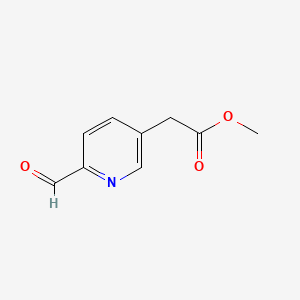
Methyl 6-formyl-3-pyridineacetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 6-formyl-3-pyridineacetate is an organic compound belonging to the pyridine family. Pyridines are heterocyclic aromatic compounds with a nitrogen atom in the ring structure. This compound is characterized by the presence of a formyl group at the 6th position and a methyl ester group at the 3rd position of the pyridine ring. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 6-formyl-3-pyridineacetate typically involves the formylation of a pyridine derivative. One common method is the Vilsmeier-Haack reaction, which uses a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to introduce the formyl group into the pyridine ring . The reaction is carried out under controlled conditions to ensure the selective formylation at the desired position.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to maintain consistent reaction conditions. The use of catalysts and solvents is carefully controlled to minimize by-products and waste.
化学反应分析
Types of Reactions: Methyl 6-formyl-3-pyridineacetate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The pyridine ring can undergo electrophilic substitution reactions, where the formyl group can be replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: NaBH4, LiAlH4, in solvents like ethanol or ether.
Substitution: Various electrophiles, catalysts, and solvents depending on the desired substitution.
Major Products:
Oxidation: Methyl 6-carboxy-3-pyridineacetate.
Reduction: Methyl 6-hydroxymethyl-3-pyridineacetate.
Substitution: Various substituted pyridine derivatives depending on the electrophile used.
科学研究应用
Methyl 6-formyl-3-pyridineacetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It serves as a precursor for the synthesis of bioactive molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate. Its derivatives may have therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials, including polymers and dyes.
作用机制
The mechanism of action of Methyl 6-formyl-3-pyridineacetate involves its interaction with various molecular targets. The formyl group can participate in nucleophilic addition reactions, forming covalent bonds with nucleophiles. The pyridine ring can engage in π-π interactions and hydrogen bonding, influencing its binding to biological targets. The exact pathways and targets depend on the specific application and the nature of the interacting molecules.
相似化合物的比较
Methyl 3-formyl-2-pyridineacetate: Similar structure but with the formyl group at the 3rd position.
Methyl 6-carboxy-3-pyridineacetate: An oxidized form of Methyl 6-formyl-3-pyridineacetate.
Methyl 6-hydroxymethyl-3-pyridineacetate: A reduced form of this compound.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct reactivity and properties
属性
分子式 |
C9H9NO3 |
|---|---|
分子量 |
179.17 g/mol |
IUPAC 名称 |
methyl 2-(6-formylpyridin-3-yl)acetate |
InChI |
InChI=1S/C9H9NO3/c1-13-9(12)4-7-2-3-8(6-11)10-5-7/h2-3,5-6H,4H2,1H3 |
InChI 键 |
YUJUOQRTOXFIQW-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)CC1=CN=C(C=C1)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



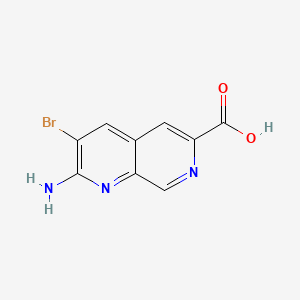

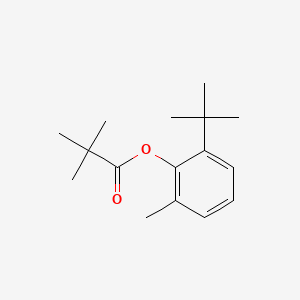
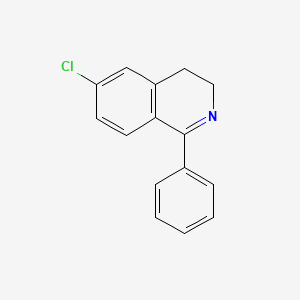

![1-(2-(7-Amino-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethynyl)cyclopentanol](/img/structure/B13926633.png)
